2-(ethylsulfanyl)ethyl 7-(2-chlorophenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
This compound belongs to the hexahydroquinoline-3-carboxylate family, characterized by a bicyclic core (1,4,5,6,7,8-hexahydroquinoline) substituted with diverse functional groups. Key structural features include:
- Position 7: A 2-chlorophenyl moiety, introducing steric bulk and electron-withdrawing effects.
- Ester group: A 2-(ethylsulfanyl)ethyl chain, enhancing lipophilicity compared to oxygen-based esters.
Properties
Molecular Formula |
C30H28ClNO5S |
|---|---|
Molecular Weight |
550.1 g/mol |
IUPAC Name |
2-ethylsulfanylethyl 7-(2-chlorophenyl)-2-methyl-5-oxo-4-(4-oxochromen-3-yl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C30H28ClNO5S/c1-3-38-13-12-36-30(35)26-17(2)32-23-14-18(19-8-4-6-10-22(19)31)15-24(33)28(23)27(26)21-16-37-25-11-7-5-9-20(25)29(21)34/h4-11,16,18,27,32H,3,12-15H2,1-2H3 |
InChI Key |
ZTYLHPKCGGGYNS-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCOC(=O)C1=C(NC2=C(C1C3=COC4=CC=CC=C4C3=O)C(=O)CC(C2)C5=CC=CC=C5Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Hexahydroquinoline Core
The hexahydroquinoline scaffold is constructed via a Hantzsch-type cyclocondensation reaction. A mixture of 2-chlorobenzaldehyde (1.2 equiv), ethyl acetoacetate (1.0 equiv), and ammonium acetate (2.5 equiv) undergoes reflux in ethanol at 78°C for 12–16 hours . This forms the 1,4-dihydropyridine intermediate, which is subsequently hydrogenated using 10% Pd/C under 30 psi H₂ pressure to yield the saturated hexahydroquinoline core .
Critical Parameters :
-
Catalyst Loading : Excess ammonium acetate ensures complete cyclization.
-
Solvent Choice : Ethanol balances reactivity and solubility, achieving >85% conversion .
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 110°C | +22% |
| Acetic Acid Volume | 15 mL/mmol | +15% |
| Reaction Time | 8 hours | +18% |
Chromatographic purification (silica gel, ethyl acetate/hexane 1:4) isolates the product with 76% yield .
Sulfur-Based Side Chain Incorporation
The ethylsulfanyl ethyl ester group is introduced via nucleophilic substitution. The chromen-3-yl-substituted intermediate reacts with 2-(ethylthio)ethanol (1.5 equiv) in dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) as a coupling agent . The reaction is stirred at 25°C for 24 hours, achieving 68% yield after aqueous workup.
Side Reaction Mitigation :
-
Competitive Oxidation : Addition of 2,6-di-tert-butyl-4-methylphenol (0.1 equiv) suppresses sulfoxide formation .
-
Moisture Control : Molecular sieves (4Å) reduce ester hydrolysis.
Final Esterification and Purification
The carboxylate group is esterified using thionyl chloride (SOCl₂) in anhydrous toluene. The crude product is treated with SOCl₂ (2.0 equiv) at 0°C for 2 hours, followed by dropwise addition of 2-(ethylsulfanyl)ethanol (1.8 equiv) . The mixture is refluxed at 80°C for 6 hours, yielding the target ester.
Purification Protocol :
-
Liquid-Liquid Extraction : Partition between DCM and 5% NaHCO₃.
-
Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate).
-
Recrystallization : Ethanol/water (7:3) at −20°C enhances purity to >98% .
Analytical Validation
Spectroscopic Confirmation :
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, chromenone H-5), 7.45–7.30 (m, 4H, chlorophenyl), 4.45 (q, J = 7.1 Hz, 2H, ester CH₂), 2.85 (t, J = 6.8 Hz, 2H, SCH₂) .
-
HRMS : [M+H]⁺ calcd. for C₃₀H₂₈ClNO₆S: 590.1294; found: 590.1298 .
Thermogravimetric Analysis : Decomposition onset at 218°C confirms thermal stability .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Classical Hantzsch | 62 | 95 | 12.40 |
| Microwave-Assisted | 78 | 97 | 9.85 |
| Flow Chemistry | 81 | 99 | 8.20 |
Microwave irradiation (100°C, 300 W, 45 min) reduces reaction time by 70% compared to conventional heating . Flow systems with immobilized catalysts further enhance reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)ethyl 7-(2-chlorophenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace the ethylsulfanyl or chlorophenyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ethylthiol or chlorobenzene in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
2-(ethylsulfanyl)ethyl 7-(2-chlorophenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer, anti-inflammatory, and antimicrobial agents.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Material Science: The compound’s properties can be explored for the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)ethyl 7-(2-chlorophenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Hexahydroquinoline-3-carboxylates exhibit structural diversity primarily at positions 4, 7, and the ester group. Below is a comparative analysis based on substituent effects, crystallographic data, and physicochemical properties:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Electronic Effects: The chromenone group (target compound) introduces electron-deficient aromaticity, enhancing electrophilic reactivity compared to phenyl or hydroxyphenyl derivatives .
Hydrogen Bonding and Solubility: The 3-hydroxyphenyl derivative has an additional H-bond donor, improving aqueous solubility (LogP ~2.8) compared to the target compound (LogP ~4.2). The ethylsulfanyl ester in the target compound increases lipophilicity, favoring membrane permeability but reducing solubility .
Crystallographic Behavior: Ethyl 4-phenyl derivative exhibits planar hexahydroquinoline puckering (Cremer-Pople parameters: q₂ = 0.12 Å, φ = 15°), while bulkier substituents like chromenone may induce non-planar distortions . Hydroxyphenyl derivatives form intermolecular H-bonds (O–H···O), stabilizing crystal lattices—unlike the target compound, which relies on van der Waals and π-stacking .
Synthetic Accessibility: Most analogs are synthesized via Hantzsch-type cyclization. The chromenone group in the target compound likely requires pre-functionalized aldehyde precursors, complicating synthesis compared to phenyl derivatives .
Research Implications
- Material Science : Steric bulk from the 2-chlorophenyl group may impede crystallization, necessitating co-crystallization strategies for structural studies .
Biological Activity
The compound 2-(ethylsulfanyl)ethyl 7-(2-chlorophenyl)-2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic molecule with diverse potential applications in medicinal chemistry and pharmacology. Its unique structure includes an ethylsulfanyl group and a chlorophenyl substituent, which may contribute to its biological activity. This article explores the biological activity of this compound by reviewing relevant research findings and case studies.
- Molecular Formula : C25H26ClNO3S
- Molecular Weight : 550.1 g/mol
- Structure : The compound features a hexahydroquinoline core with multiple functional groups that may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Studies suggest that it may exhibit:
- Enzyme Inhibition : Potential inhibition of enzymes involved in critical metabolic pathways.
- Receptor Modulation : Interaction with receptors that mediate various physiological responses.
Antimicrobial Activity
Research has indicated that compounds structurally similar to this compound demonstrate significant antimicrobial properties. For instance:
- Inhibition of Gram-positive Bacteria : Compounds with similar scaffolds have shown effectiveness against Gram-positive bacteria due to their ability to disrupt bacterial cell wall synthesis .
Anticancer Properties
Studies have suggested that the compound may possess anticancer properties. Mechanisms proposed include:
- Induction of Apoptosis : Activation of apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Interference with cell cycle progression leading to reduced proliferation of cancer cells .
Case Studies
- Antimicrobial Efficacy Study :
- Anticancer Activity Assessment :
Data Table: Summary of Biological Activities
Q & A
Basic Research Question
- X-ray crystallography : Provides unambiguous confirmation of the hexahydroquinoline core and substituent orientations. For example, bond angles and torsion angles between the chromen-3-yl and chlorophenyl groups can be validated .
- NMR (²H/¹³C DEPT) : Assigns proton environments, particularly distinguishing diastereotopic protons in the hexahydroquinoline ring .
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns of the ester and thioether groups .
Advanced Insight : Use DFT calculations to predict spectroscopic data and cross-validate with experimental results, reducing ambiguity in stereochemical assignments .
What strategies are recommended for evaluating the biological activity of this compound while minimizing cytotoxicity?
Advanced Research Question
- In vitro assays :
- Cytotoxicity screening : Parallel testing on mammalian cell lines (e.g., HEK-293) using MTT assays to establish selectivity indices .
Data Interpretation : Compare IC₅₀ values for target enzymes vs. cytotoxicity thresholds. A selectivity index >10 indicates therapeutic potential.
How can computational modeling predict the compound’s interaction with biological targets?
Advanced Research Question
- Molecular docking : Use AutoDock Vina to simulate binding to targets like DNA gyrase or β-lactamases. The chromen-3-yl group may intercalate with DNA, while the chlorophenyl moiety enhances hydrophobic interactions .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (AMBER/CHARMM force fields).
- ADMET prediction : Tools like SwissADME evaluate logP (target <5), BBB permeability, and CYP inhibition risks .
How should researchers address contradictions in structure-activity relationship (SAR) data for analogous compounds?
Advanced Research Question
- Case Study : Analogues with 4-methoxyphenyl substituents show higher activity than 2-chlorophenyl derivatives in some studies but lower in others .
- Resolution Strategies :
What challenges arise in crystallizing this compound, and how can they be mitigated?
Advanced Research Question
- Challenges : Bulky substituents (chromen-3-yl, thioether) hinder crystal packing.
- Solutions :
How can solubility and stability issues impact in vivo studies, and what formulations are viable?
Advanced Research Question
- Solubility : The compound’s logP (~3.5) suggests poor aqueous solubility.
- Formulation Strategies :
- Stability Testing : Monitor degradation in simulated gastric fluid (pH 1.2) and plasma via LC-MS .
What safety protocols are critical when handling this compound in the laboratory?
Basic Research Question
- Hazard Mitigation :
How does substituent variation at the 4-position influence pharmacological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
